molecular formula C17H17Cl2N3O5S B2871522 1-(2,5-Dichlorophenyl)-4-(4-methoxy-3-nitrobenzenesulfonyl)piperazine CAS No. 2361750-58-3

1-(2,5-Dichlorophenyl)-4-(4-methoxy-3-nitrobenzenesulfonyl)piperazine

Cat. No.: B2871522
CAS No.: 2361750-58-3
M. Wt: 446.3
InChI Key: LPJRUILRZSBBTA-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorophenyl)-4-(4-methoxy-3-nitrobenzenesulfonyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2,5-dichlorophenyl group and a 4-methoxy-3-nitrobenzenesulfonyl group. Piperazine derivatives are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Properties

IUPAC Name

1-(2,5-dichlorophenyl)-4-(4-methoxy-3-nitrophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N3O5S/c1-27-17-5-3-13(11-16(17)22(23)24)28(25,26)21-8-6-20(7-9-21)15-10-12(18)2-4-14(15)19/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPJRUILRZSBBTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dichlorophenyl)-4-(4-methoxy-3-nitrobenzenesulfonyl)piperazine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Nitration: The nitration of 4-methoxybenzenesulfonyl chloride to introduce the nitro group.

    Chlorination: The chlorination of 2,5-dichloroaniline to obtain the 2,5-dichlorophenyl group.

    Coupling Reaction: The coupling of the nitrated and chlorinated intermediates with piperazine under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dichlorophenyl)-4-(4-methoxy-3-nitrobenzenesulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to remove the nitro group.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of dechlorinated or denitrated products.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(2,5-Dichlorophenyl)-4-(4-methoxy-3-nitrobenzenesulfonyl)piperazine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorophenyl)-4-(4-methoxy-3-nitrobenzenesulfonyl)piperazine involves its interaction with specific molecular targets. The compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors in the body to modulate biological pathways.

    Enzyme Inhibition: Inhibiting the activity of certain enzymes involved in disease processes.

    Signal Transduction: Affecting signal transduction pathways to alter cellular responses.

Comparison with Similar Compounds

1-(2,5-Dichlorophenyl)-4-(4-methoxy-3-nitrobenzenesulfonyl)piperazine can be compared with other piperazine derivatives, such as:

    1-(2,5-Dichlorophenyl)piperazine: Lacks the methoxy and nitrobenzenesulfonyl groups, resulting in different pharmacological properties.

    4-(4-Methoxy-3-nitrobenzenesulfonyl)piperazine: Lacks the dichlorophenyl group, leading to variations in biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

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